6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
6-ethyl-3-methyl-2-piperazin-1-ylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O/c1-3-9-8-10(16)14(2)11(13-9)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
InChI Key |
NKUOZVLJELJCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, methylamine, and piperazine.
Cyclization: The initial step involves the cyclization of ethyl acetoacetate with methylamine to form the pyrimidine ring.
Substitution: The piperazine ring is then introduced through a substitution reaction, where the piperazine is reacted with the pyrimidine intermediate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activities, leading to various biological outcomes. The exact pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations :
- Piperazine vs. Substituted Piperazines : The unsubstituted piperazine in the target compound may exhibit higher basicity compared to methyl- or ethyl-substituted analogs (e.g., 4-methylpiperazinyl derivatives in ), which could reduce solubility but enhance receptor interactions .
- Ethyl vs. Aromatic Substituents : The ethyl group at position 6 in the target compound increases lipophilicity (logP) compared to pyrazin-2-yl or pyridinyl substituents in BP 5631–5633 . This may improve membrane permeability but reduce π-π stacking interactions in biological targets.
Key Findings :
- Tautomeric Stability: The 3-methyl group in the target compound likely stabilizes the lactam form, reducing enol content compared to unsubstituted pyrimidinones .
Biological Activity
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidine family, characterized by a piperazine ring attached to the pyrimidine core. This unique structure potentially influences its biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is CHNO, with a molecular weight of 222.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 6-ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4-one |
| InChI Key | NKUOZVLJELJCPO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)N(C(=N1)N2CCNCC2)C |
The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing biochemical pathways that are crucial for cellular functions. Specifically, it has shown potential in inhibiting poly (ADP-ribose) polymerase (PARP) activity, which is significant in cancer treatment strategies .
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine-based pyrimidines exhibit moderate to significant efficacy against various cancer cells. For instance, compounds similar to this compound have been tested against human breast cancer cells, with IC values indicating their potency .
Case Study: PARP Inhibition
In a study focusing on the inhibition of PARP1, compounds analogous to this compound were evaluated for their ability to inhibit PARP1 catalytic activity. The results showed that certain derivatives could significantly enhance the cleavage of PARP1 and increase CASPASE 3/7 activity, indicating their potential as therapeutic agents in oncology .
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral properties. Its structural features suggest that it could interact with microbial enzymes or viral proteins, leading to inhibition of growth or replication.
Comparative Analysis with Similar Compounds
To understand the unique properties and potential applications of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one | Lacks methyl group at the 3-position | Reduced biological activity |
| 3-Methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one | Lacks ethyl group at the 6-position | Moderate activity against cancer cells |
| 6-Ethyl-3-methylpyrimidin-4(3H)-one | Lacks piperazine ring | Limited therapeutic applications |
This comparison highlights how the presence of both ethyl and methyl groups alongside the piperazine moiety contributes to its distinct biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
